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Compound of Interest

3-(Dimethylamino)-4-
Compound Name:

methylbenzoic acid
CAS No.: 197500-32-6

Cat. No.: B2540337

Get Quote

Part 1: Molecule Profile & Physicochemical Context

3-(Dimethylamino)-4-methylbenzoic acid is a bifunctional building block characterized by a
carboxylic acid handle and a tertiary aniline moiety. Unlike typical aminobenzoic acids, this
molecule exhibits a "steric lock" effect. The bulky methyl group at position 4 forces the
dimethylamino group at position 3 to twist out of planarity with the benzene ring.

Key Structural Consequences:

» Electronic Decoupling: The twist reduces resonance overlap between the nitrogen lone pair
and the aromatic system, making the amine more basic and the carboxylic acid more
electrophilic compared to planar analogs.

* Photophysics: The molecule is a candidate for Twisted Intramolecular Charge Transfer
(TICT) studies, often acting as a molecular rotor or environmental probe.
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Property Specification | Behavior
CAS (Precursor) 2458-12-0 (3-Amino-4-methylbenzoic acid)
Molecular Weight ~179.22 g/mol
- High: DMSO, DMF, MeOH. Low: Water,

Solubility

Hexanes.

] ~4.8 (Estimated; slightly higher than benzoic

pKa (Acid) : : : .

acid due to inductive donation).

~5.5 (Elevated basicity due to steric inhibition of
pKa (Base)

resonance).

Part 2: Synthesis Protocol (Reductive Alkylation)

Since 3-(Dimethylamino)-4-methylbenzoic acid is not always commercially available in bulk,
it is best prepared from 3-amino-4-methylbenzoic acid via reductive amination. Direct
methylation with methyl iodide is not recommended due to the high risk of quaternary
ammonium salt formation (betaines).

Protocol A: Formaldehyde/Cyanoborohydride Method

Objective: Selective N,N-dimethylation without over-alkylation.
Reagents:

¢ 3-Amino-4-methylbenzoic acid (1.0 equiv)[1]

Formaldehyde (37% aq. solution, 5.0 equiv)

Sodium cyanoborohydride (NaCNBH3, 3.0 equiv)

Acetic acid (glacial, to adjust pH)

Solvent: Methanol (0.2 M concentration)

Step-by-Step Procedure:
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e Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in Methanol.

 Acidification: Add Acetic Acid dropwise until the pH reaches ~4-5. Rationale: Slightly acidic
conditions catalyze the imine formation while preventing the cyanoborohydride from
decomposing too rapidly.

e Imine Formation: Add Formaldehyde solution. Stir at Room Temperature (RT) for 30 minutes.

e Reduction: Cool the mixture to 0°C. Add NaCNBH3 portion-wise over 20 minutes. Caution:
Gas evolution (H2) may occur.

¢ Reaction: Allow the mixture to warm to RT and stir for 4-12 hours. Monitor by LC-MS (Target
M+H: ~180).

e Quench & Workup:

[¢]

Quench with 1N HCI (carefully) to destroy excess hydride.

[¢]

Neutralize with saturated NaHCOS3 to pH ~6—7 (isoelectric point precipitation is likely).

[e]

Extract with Ethyl Acetate (3x).

o

Dry over Na2S04 and concentrate.
Self-Validating Check:

e 1H NMR (DMSO-d6): Look for a sharp singlet integrating to 6H around 2.6—-2.8 ppm. If you
see multiple peaks or integration < 6H, the reaction is incomplete.

Part 3: Amide Coupling Workflow (Drug Discovery)

The primary application of this molecule is as a "cap" or core scaffold in kinase inhibitors. The
steric bulk at the 3- and 4-positions can hinder the approach of coupling reagents.

Protocol B: HATU-Mediated Coupling

Rationale: HATU is chosen over EDC/HOBt because the O-azabenzotriazole active ester is
more reactive, compensating for the steric hindrance near the reaction center.
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Reagents:

Acid: 3-(Dimethylamino)-4-methylbenzoic acid (1.0 equiv)

Amine Partner: R-NH2 (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (Hunig’s Base) (3.0 equiv)

Solvent: DMF (anhydrous)

Workflow Diagram:
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Nucleophilic Attack
(Add Amine Partner)
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(T =2 hrs)

Conversion > 95%

Workup: Dilute w/ EtOAc
Wash w/ LiCl (removes DMF)

Click to download full resolution via product page
Figure 1: Optimized HATU coupling workflow for sterically hindered benzoic acids.
Critical Troubleshooting (The "Why"):
e Issue: Low yield or unreacted acid.

o Cause: The ortho-methyl group may block the formation of the active ester if the coupling
reagent is too bulky.
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e Solution: If HATU fails, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P
is less sterically demanding and drives the reaction via an entropy-favored cyclic transition
state.

Part 4: Fluorescence Characterization Setup

Because of the twisted geometry, this molecule is sensitive to solvent polarity.

Protocol C: Solvatochromic Shift Assay

Objective: Determine the environmental sensitivity of the fluorophore.
e Stock Solution: Prepare a 10 mM stock in DMSO.

e Solvent Panel: Prepare 10 uM dilutions in:

[e]

Toluene (Non-polar)

o

Dichloromethane (Moderate)

[¢]

Methanol (Polar/Protic)

o

PBS Buffer (Aqueous)
e Spectroscopy:
o Absorption Scan: 250-450 nm. (Look for the charge transfer band).

o Emission Scan: Excite at the absorption max (

o Data Interpretation:

o Red Shift: A shift to longer wavelengths in polar solvents (MeOH/PBS) indicates a TICT
state stabilization.

o Quantum Yield Drop: A decrease in intensity in water suggests quenching via non-
radiative decay pathways accessible in the twisted state.
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Part 5: References & Authority

e Reductive Amination Standards: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The
Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American
Chemical Society, 1971, 93, 2897. Link

o Amide Coupling of Hindered Acids: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-
Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."
Organic Process Research & Development, 2016, 20, 140-177. Link

o TICT Mechanisms in Twisted Benzoates: Grabowski, Z. R.; Rotkiewicz, K.; Rettig, W.
"Structural Changes Accompanying Intramolecular Electron Transfer." Chemical Reviews,
2003, 103, 3899-4032. Link

o Safety Data (Parent Compound): PubChem Compound Summary for CID 75568 (3-Amino-4-
methylbenzoic acid). Link

Safety & Handling

e Hazard: 3-(Dimethylamino)-4-methylbenzoic acid is an irritant. The precursor (NaCNBH3)
is toxic and generates HCN if exposed to strong acid.

» Disposal: Quench all hydride reactions completely before disposal. Aqueous waste
containing dimethylamines should be segregated from halogenated waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Amino-4-methylbenzoic acid | CBHINOZ2 | CID 75568 - PubChem
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[https://www.benchchem.com/product/b2540337/docs#application-note-experimental-
protocols-for-3-dimethylamino-4-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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